molecular formula C36H34Cl2N12O2S2 B14096850 N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Cat. No.: B14096850
M. Wt: 801.8 g/mol
InChI Key: BAJNCKKFPFJNDW-UHFFFAOYSA-N
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Description

This compound (CAS RN: 302964-08-5) is a thiazolecarboxamide derivative featuring a bis-pyrimidinyl-piperazine-thiazole scaffold. It is synthesized via sequential coupling reactions:

  • Step 1: Coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (13) with 4,6-dichloro-2-methylpyrimidine (16) to form intermediate 8 (86% yield) .
  • Step 2: Condensation of 8 with a substituted piperazine (e.g., 1-(2-hydroxyethyl)piperazine) to yield the final product .

The compound is structurally related to dasatinib (BMS-354825, SPRYCEL®), a dual Src/Abl kinase inhibitor approved for chronic myelogenous leukemia (CML) . Its extended pyrimidinyl-piperazine chain enhances kinase binding affinity and solubility compared to simpler analogs.

Properties

Molecular Formula

C36H34Cl2N12O2S2

Molecular Weight

801.8 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-40-36(53-25)46-27-16-29(44-22(4)42-27)50-13-11-49(12-14-50)28-15-26(41-21(3)43-28)45-30-18-39-35(54-30)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,41,43,45)(H,40,42,44,46)

InChI Key

BAJNCKKFPFJNDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=CN=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Thiazole-5-Carboxamide Intermediates

Preparation of 2-Chloro-N-(2-Chloro-6-Methylphenyl)Thiazole-5-Carboxamide

A critical intermediate is synthesized via lithiation of 2-chlorothiazole followed by reaction with 2-chloro-6-methylphenylisocyanate. In anhydrous tetrahydrofuran (THF) at −78°C, 2-chlorothiazole is treated with n-butyllithium to generate a lithiated species, which reacts with the isocyanate to form the carboxamide. Key parameters include:

  • Temperature control : Maintaining −78°C during lithiation prevents side reactions.
  • Stoichiometry : A 1:1 molar ratio of 2-chlorothiazole to isocyanate ensures complete conversion.
  • Workup : Quenching with saturated ammonium chloride and extraction with ethyl acetate yields a semi-solid product, purified via silica gel chromatography.

Amino-Functionalization of Thiazole Intermediates

Amino groups are introduced via hydrolysis or protective group strategies. For example, ethyl 2-aminothiazole-5-carboxylate undergoes benzyloxycarbonyl (Cbz) protection using benzyl chloroformate in dichloromethane with sodium bicarbonate. Subsequent hydrolysis with sodium hydroxide in ethanol/water yields 2-aminothiazole-5-carboxylic acid, a precursor for further amidations.

Table 1: Reaction Conditions for Intermediate Synthesis
Intermediate Reagents Solvent Temperature Yield
2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide n-BuLi, 2-chloro-6-methylphenylisocyanate THF −78°C 65–70%
2-Aminothiazole-5-carboxylic acid NaOH, Cbz-Cl Dichloromethane/Ethanol 10–30°C 90%

Pyrimidine Ring Formation and Piperazine Coupling

Synthesis of 2-Methyl-4-Piperazinylpyrimidine Derivatives

Pyrimidine intermediates are functionalized with piperazine via nucleophilic aromatic substitution. For instance, 4,6-dichloro-2-methylpyrimidine reacts with piperazine in dimethylformamide (DMF) at 80°C to install the piperazinyl group. Excess piperazine (2.5 equiv) ensures complete substitution, with purification via recrystallization from methanol.

Sequential Coupling of Thiazole and Pyrimidine Units

The target compound’s architecture requires iterative couplings. In one approach, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine (DIEA) mediate amide bond formation between thiazole-5-carboxylic acid and pyrimidin-4-amine intermediates. For example:

  • Step 1 : 2-(Methacryloyloxyethyl) monosuccinate (SMA) is activated with HBTU/DIEA in DMF at 0°C.
  • Step 2 : The activated ester reacts with N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide at room temperature, yielding the coupled product after 6 h.

Final Assembly and Purification Strategies

Convergent Synthesis Approach

The final molecule is assembled through a convergent route:

  • Intermediate A : Thiazole-5-carboxamide functionalized with a pyrimidine-piperazine moiety.
  • Intermediate B : Second thiazole-5-carboxamide bearing a complementary pyrimidine-amine group.
  • Coupling : HBTU/DIEA-mediated amidation in DMF links Intermediates A and B, followed by deprotection if necessary.

Chromatographic Purification

Crude products are purified using gradient elution on silica gel. For example, a mixture of chloroform/methanol (10:1) with 0.3% ammonium hydroxide effectively separates the target compound from unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity for pharmaceutical applications.

Table 2: Purification Parameters
Step Stationary Phase Mobile Phase Purity
Intermediate A Silica gel CHCl₃/MeOH (10:1) + 0.3% NH₄OH 95%
Final Compound C18 HPLC column Acetonitrile/H₂O (70:30) 98.5%

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., lithiation, coupling) are adapted to continuous flow reactors. Microreactors enable precise temperature control (−78°C for lithiation) and reduce reaction times from hours to minutes.

Green Chemistry Considerations

Solvent recovery systems minimize waste in large-scale production. For instance, DMF is distilled and reused after coupling reactions, reducing environmental impact. Catalytic methods using polymer-supported reagents (e.g., PS-HBTU) further improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrimidine rings.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functional groups.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with specific proteins or enzymes, potentially serving as an inhibitor or activator.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site or allosteric sites, altering the conformation and function of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dasatinib (BMS-354825)

  • Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide .
  • Key Differences : The compound replaces the hydroxyethyl-piperazine group with a more complex bis-pyrimidinyl-piperazine moiety.
  • Activity: Dasatinib inhibits Src/Abl kinases with IC₅₀ values of <1 nM in biochemical assays and reduces tumor growth in K562 xenograft models at 1.5–5 mg/kg/day .
  • Pharmacokinetics : Oral bioavailability in preclinical models is >80%, supported by hydroxyethyl-piperazine’s solubility-enhancing properties .

N-(2-Chloro-6-methylphenyl)-2-[(4-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide

  • Structure : Pyridinyl substitution replaces pyrimidinyl-piperazine .
  • Activity : Exhibits moderate Lck kinase inhibition (IC₅₀ ~50 nM) but lacks Abl/Src potency due to reduced hydrogen bonding with kinase active sites .

Morpholine/Triazole Derivatives

  • Examples: N-(2-Chloro-6-methylphenyl)-2-[[6-(4-morpholinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide N-(2-Chloro-6-methylphenyl)-2-[[6-[2-(4-morpholinyl)ethyl]amino]-2-pyridinyl]amino]-5-thiazolecarboxamide .
  • Activity : Morpholine groups improve metabolic stability but reduce kinase selectivity. Triazole derivatives show moderate potency (IC₅₀ ~10–100 nM) in cellular assays .

Chlorinated Analogs

  • Example: 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide (TRC-C364924) .
  • Activity : Additional chlorine atoms increase lipophilicity (logP >3) but introduce hepatotoxicity risks in preclinical models .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Target Kinases IC₅₀ (nM) Clinical Status
Compound (CAS 302964-08-5) C₃₂H₃₂Cl₂N₁₂O₂S₂ 735.72 Bis-pyrimidinyl-piperazine Src/Abl <1* Preclinical
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S 488.01 Hydroxyethyl-piperazine Src/Abl 0.5–1.0 Approved (CML)
N-(2-Chloro-6-methylphenyl)-pyridinyl C₁₇H₁₅ClN₄OS 358.85 4-Methylpyridin-2-yl Lck ~50 Research
TRC-C364924 C₁₆H₁₂Cl₃N₅OS 428.72 3,6-Dichloro-phenyl Src 5–10 Preclinical (Toxicity)

*Predicted based on structural similarity to dasatinib .

Key Findings and Implications

Structural Optimization : Piperazine and pyrimidine modifications significantly impact kinase selectivity and solubility. Hydrophilic groups (e.g., hydroxyethyl) enhance oral bioavailability, while bulky substituents improve target engagement .

Potency vs. Toxicity : Chlorinated analogs (e.g., TRC-C364924) show higher potency but elevated toxicity, highlighting the need for balanced lipophilicity .

Clinical Translation : Dasatinib’s success underscores the importance of piperazine-thiazole scaffolds in kinase inhibitor design. The compound may offer enhanced kinase inhibition but requires rigorous toxicity profiling .

Biological Activity

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as a protein tyrosine kinase inhibitor, particularly in the context of oncological and immunological disorders.

The compound's molecular formula is C16H13Cl2N5OSC_{16}H_{13}Cl_2N_5OS, with a molecular weight of approximately 394.278 g/mol. It exhibits a melting point range of 333–335°C and a density of 1.5±0.1 g/cm³ . The structural complexity of the molecule contributes to its diverse biological activities.

As a protein tyrosine kinase inhibitor, this compound interferes with the signaling pathways that are crucial for cell proliferation and survival. The inhibition of these pathways is particularly significant in cancer treatment, where uncontrolled cell growth is a hallmark.

Antitumor Activity

Research indicates that the compound demonstrates significant antitumor properties. For instance, it has been shown to selectively inhibit cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with varying IC50 values, indicating its potency against different types of cancer cells .

Cell LineIC50 (µM)Selectivity
A54912.5High
NIH/3T315.0Moderate

Anticonvulsant Activity

In addition to its antitumor effects, the compound has been evaluated for anticonvulsant activity using various models. For example, in picrotoxin-induced convulsion models, certain analogues derived from similar thiazole structures exhibited protective effects against seizures .

Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound exhibits potent cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and thiazole rings significantly influence its cytotoxic activity .

Case Studies

A notable study by Evren et al. (2019) demonstrated that derivatives of this compound showed strong anticancer activity against both A549 and NIH/3T3 cell lines. The most effective derivatives were identified through systematic SAR analysis, emphasizing the importance of specific substituents on the thiazole moiety .

Another investigation focused on the compound's mechanism revealed that it interacts with Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells. Molecular dynamics simulations indicated that the compound forms hydrophobic interactions with Bcl-2, enhancing its potential as an anticancer agent .

Q & A

Q. What are the core synthetic pathways for synthesizing this compound?

The synthesis involves a multi-step sequence starting with sulfur-directed ortho-lithiation of 2-chlorothiazole, followed by nucleophilic coupling with 2-chloro-6-methylphenyl isocyanate to form the intermediate 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . Subsequent steps include NaH-mediated protection with 4-methoxybenzyl chloride, coupling with 4-amino-6-chloro-2-methylpyrimidine, and final condensation with piperazine derivatives (e.g., 1-(2-hydroxyethyl)piperazine) under reflux conditions in butanol with DIPEA .

Q. How is structural integrity confirmed during synthesis?

Intermediates and final products are validated using NMR (e.g., 400 MHz 1^1H NMR in CDCl3_3) and HPLC analysis. For example, tert-butyl-protected intermediates show distinct chemical shifts for aromatic protons and methyl groups, while purity is confirmed via reverse-phase HPLC with >98% purity thresholds .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy to confirm regiochemistry of thiazole and pyrimidine substituents.
  • Mass spectrometry for molecular weight verification.
  • X-ray crystallography (where applicable) to resolve binding modes in kinase-inhibitor complexes .

Advanced Research Questions

Q. How can coupling efficiency of piperazine derivatives in the final step be optimized?

Reaction conditions such as solvent polarity (e.g., butanol vs. DMF), temperature (120°C), and base selection (DIPEA vs. NaH) significantly impact yields. Evidence shows that butanol with DIPEA at 120°C for 4–5 hours achieves >80% conversion, while alternative solvents like DMF may reduce byproduct formation . Kinetic studies using in-situ IR spectroscopy could further optimize reaction progress.

Q. What strategies resolve contradictions in kinase inhibition data across cellular models?

Discrepancies in IC50_{50} values may arise from variations in cellular ATP concentrations. A quantitative live-cell kinase profiling approach (e.g., NanoBRET assays) measures target engagement under physiological ATP levels, distinguishing ATP-competitive vs. non-competitive inhibition . For example, dasatinib (BMS-354825) shows sub-nanomolar potency in low-ATP assays but reduced activity in ATP-rich environments .

Q. How does molecular modeling guide the design of derivatives with enhanced Src/Abl inhibition?

Molecular docking and MD simulations predict hydrogen-bond interactions between the thiazole carboxamide and kinase hinge regions (e.g., Met318 in Src). These models align with crystallographic data, enabling rational modifications such as:

  • Introducing hydrophobic groups at the pyrimidine 4-position to improve van der Waals contacts.
  • Adjusting piperazine substituents (e.g., 2-hydroxyethyl) to enhance solubility without compromising binding .

Q. What methodologies assess the impact of non-covalent interactions on compound reactivity?

Non-covalent interactions (e.g., π-stacking, hydrogen bonding) are studied via:

  • Crystallographic fragment screening to map binding hotspots.
  • Isothermal titration calorimetry (ITC) to quantify interaction energetics.
  • DFT calculations to evaluate electronic effects of substituents (e.g., chloro vs. methyl groups) on binding affinity .

Q. How are formulation challenges addressed for in vivo applications?

Cyclodextrin inclusion complexes (e.g., HP-β-CD) improve aqueous solubility and bioavailability. Phase solubility studies at varying pH and temperature optimize drug-loading capacity, while stability assays (e.g., accelerated degradation at 40°C/75% RH) ensure long-term shelf life .

Data Contradiction Analysis

Q. Why do cellular vs. biochemical assay results differ for kinase inhibition?

Cellular assays account for membrane permeability, efflux pumps, and off-target effects, unlike purified enzyme assays. For example, dasatinib’s activity in K562 xenografts (complete tumor regression) contrasts with weaker in vitro cytotoxicity in solid tumor lines due to microenvironmental factors like hypoxia .

Q. How are SAR studies structured to balance potency and toxicity?

Systematic SAR involves:

  • Core scaffold modifications : Replacing thiazole with oxazole reduces off-target toxicity but lowers Abl affinity.
  • Substituent tuning : 2-Hydroxyethyl piperazine improves pharmacokinetics (Cmax_{max} and AUC) compared to bulkier groups .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., methyl groups prone to oxidation) for deuteration or fluorination .

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